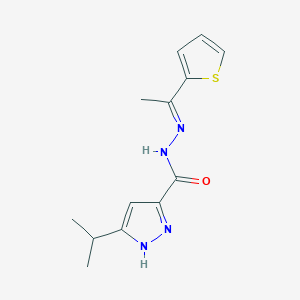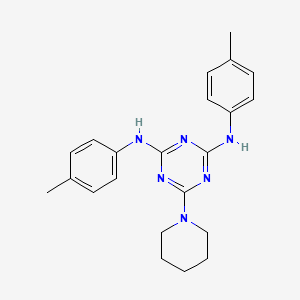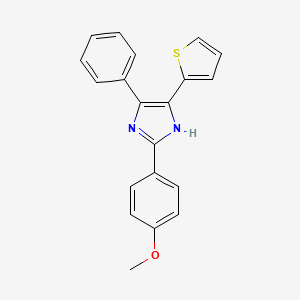![molecular formula C22H17FN2O2 B11645116 2-[4-(4-fluorophenyl)-3H-1,5-benzodiazepin-2-yl]-4-methoxyphenol](/img/structure/B11645116.png)
2-[4-(4-fluorophenyl)-3H-1,5-benzodiazepin-2-yl]-4-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-fluorofenil)-3H-1,5-benzodiazepin-2-il]-4-metoxifenol es un compuesto orgánico complejo que pertenece a la clase de las benzodiazepinas. Las benzodiazepinas son conocidas por su amplio rango de actividades farmacológicas, incluyendo propiedades ansiolíticas, sedantes, relajantes musculares y anticonvulsivas. Este compuesto en particular se caracteriza por la presencia de un grupo fluorofenil y un grupo metoxifenol, que contribuyen a sus propiedades químicas y biológicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-[4-(4-fluorofenil)-3H-1,5-benzodiazepin-2-il]-4-metoxifenol típicamente involucra múltiples pasos, comenzando desde precursores disponibles comercialmente. Una ruta sintética común incluye los siguientes pasos:
Formación del Núcleo Benzodiazepínico: Este paso involucra la ciclación de un precursor apropiado para formar el sistema de anillo benzodiazepínico. Esto se puede lograr a través de varios métodos, incluyendo el uso de aminas y aldehídos en condiciones ácidas o básicas.
Introducción del Grupo Fluorofenil: El grupo fluorofenil se puede introducir a través de una reacción de sustitución aromática nucleofílica, donde un átomo de flúor se sustituye en el anillo aromático.
Adición del Grupo Metoxifenol: El grupo metoxifenol se puede agregar a través de una reacción de acoplamiento, como el acoplamiento de Suzuki-Miyaura, que involucra el uso de catalizadores de paladio y reactivos de boro.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a una escala mayor. El uso de reactores de flujo continuo y plataformas de síntesis automatizada puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[4-(4-fluorofenil)-3H-1,5-benzodiazepin-2-il]-4-metoxifenol puede experimentar varias reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar para formar derivados de quinona bajo la influencia de agentes oxidantes fuertes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en su forma correspondiente de hidroquinona.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4) se utilizan comúnmente.
Sustitución: Los reactivos como los halógenos (Cl2, Br2) y los nucleófilos (NH3, OH-) se utilizan en varias condiciones para lograr reacciones de sustitución.
Productos Principales
Oxidación: Derivados de quinona.
Reducción: Derivados de hidroquinona.
Sustitución: Varios derivados de benzodiazepina sustituidos.
Aplicaciones Científicas De Investigación
2-[4-(4-fluorofenil)-3H-1,5-benzodiazepin-2-il]-4-metoxifenol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor para la síntesis de derivados de benzodiazepina más complejos.
Biología: Se estudia por sus posibles efectos en los sistemas biológicos, incluyendo su interacción con los receptores neurotransmisores.
Medicina: Se investiga por sus posibles efectos terapéuticos, como propiedades ansiolíticas y anticonvulsivas.
Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y químicos.
Mecanismo De Acción
El mecanismo de acción de 2-[4-(4-fluorofenil)-3H-1,5-benzodiazepin-2-il]-4-metoxifenol involucra su interacción con objetivos moleculares específicos en el cuerpo. Actúa principalmente en el sistema nervioso central uniéndose a los receptores del ácido gamma-aminobutírico (GABA), mejorando los efectos inhibitorios del GABA. Esto conduce a un efecto calmante en el cerebro, que es responsable de sus propiedades ansiolíticas y sedantes .
Comparación Con Compuestos Similares
Compuestos Similares
Diazepam: Otra benzodiazepina con propiedades ansiolíticas y sedantes similares.
Lorazepam: Conocido por sus fuertes efectos ansiolíticos.
Clonazepam: Se utiliza principalmente por sus propiedades anticonvulsivas.
Unicidad
2-[4-(4-fluorofenil)-3H-1,5-benzodiazepin-2-il]-4-metoxifenol es único debido a la presencia de los grupos fluorofenil y metoxifenol, que pueden mejorar su afinidad de unión a los receptores GABA y potencialmente mejorar su perfil farmacológico en comparación con otras benzodiazepinas .
Propiedades
Fórmula molecular |
C22H17FN2O2 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
2-[2-(4-fluorophenyl)-3H-1,5-benzodiazepin-4-yl]-4-methoxyphenol |
InChI |
InChI=1S/C22H17FN2O2/c1-27-16-10-11-22(26)17(12-16)21-13-20(14-6-8-15(23)9-7-14)24-18-4-2-3-5-19(18)25-21/h2-12,26H,13H2,1H3 |
Clave InChI |
PYAHGPXGWIGTCD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3N=C(C2)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-4-(furan-2-yl)-N-(naphthalen-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11645034.png)
![ethyl (2Z)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11645035.png)


![Ethyl 2-{[2-(2-bromophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11645059.png)
![methyl 4-[(4E)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B11645062.png)
![1-[4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl]ethanone](/img/structure/B11645068.png)
![methyl (5E)-2-methyl-1-(4-methylphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11645076.png)


![(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(4-hydroxy-3-methoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11645104.png)
![2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]-4-methylphenol](/img/structure/B11645113.png)
![N-ethyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide](/img/structure/B11645117.png)
![propyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B11645122.png)
